

Bombolitin V: A Technical Guide to its Structure, Function, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bombolitin V**

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This document provides a comprehensive technical overview of **Bombolitin V**, a bioactive peptide isolated from the venom of the bumblebee *Megabombus pennsylvanicus*. It details the peptide's amino acid sequence, biological activities with corresponding quantitative data, and the experimental protocols for its isolation, characterization, and functional assessment. Furthermore, a key signaling pathway involved in its mechanism of action is visualized.

Amino Acid Sequence

The primary structure of **Bombolitin V** is a heptadecapeptide with an amidated C-terminus. The sequence is as follows[1][2]:

Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂

Biological Activity and Quantitative Data

Bombolitin V exhibits a range of biological activities, primarily related to membrane disruption and cellular activation. It is a potent lytic agent against erythrocytes and a powerful mast cell degranulating peptide.[1][2] Additionally, it has been shown to stimulate the activity of phospholipase A2.[1][2]

Biological Activity	Assay System	Potency (ED ₅₀)	Molar Concentration (ED ₅₀)	Reference
Hemolytic Activity	Guinea Pig Erythrocytes	0.7 µg/mL	4 x 10 ⁻⁷ M	[1][2]
Mast Cell Degranulation	Rat Peritoneal Mast Cells	2 µg/mL	1.2 x 10 ⁻⁶ M	[1][2]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and functional analysis of **Bombolitin V**.

Isolation and Purification of Bombolitin V from Bumblebee Venom

The following protocol is based on the original method described by Argiolas and Pisano (1985) for the isolation of bombolitins from the venom of *Megabombus pennsylvanicus*.[1]

3.1.1. Venom Extraction:

- Venom sacs are obtained from *Megabombus pennsylvanicus*.
- The venom is extracted from the sacs and lyophilized to obtain a dry powder.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Column: A µBondapak C18 column (30 cm x 0.39 cm) is used for the separation of venom components.
- Solvents:
 - Solvent A: 0.05% (v/v) trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.05% (v/v) TFA in acetonitrile.

- Gradient: A linear gradient of acetonitrile in 0.05% aqueous TFA is employed to elute the peptides. The specific gradient profile is optimized to achieve separation of the different bombolitin isoforms.
- Detection: The eluate is monitored by UV absorbance at 210-220 nm.
- Fraction Collection: Fractions corresponding to the peptide peaks are collected.
- Re-chromatography: Fractions containing **Bombolitin V** are pooled and subjected to a second round of HPLC under the same conditions to ensure high purity.
- Lyophilization: The purified fraction is lyophilized to obtain the pure peptide.

Characterization of Bombolitin V

3.2.1. Amino Acid Analysis:

- The purified peptide is hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.
- The resulting amino acids are dried and analyzed using an amino acid analyzer to determine the amino acid composition.

3.2.2. Sequence Analysis:

- The amino acid sequence is determined by automated Edman degradation using a peptide sequencer.

Hemolytic Activity Assay

This protocol is a standard method to assess the erythrocyte-lysing activity of peptides.

• Preparation of Erythrocyte Suspension:

- Fresh guinea pig blood is collected in an anticoagulant solution.
- Erythrocytes are washed three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension.

- A final 2% (v/v) suspension of erythrocytes in PBS is prepared.
- Assay Procedure:
 - Serial dilutions of **Bombolitin V** are prepared in PBS.
 - In a 96-well microtiter plate, 100 μ L of each peptide dilution is mixed with 100 μ L of the 2% erythrocyte suspension.
 - Control wells contain erythrocytes with PBS (negative control, 0% hemolysis) and erythrocytes with a lytic agent like 1% Triton X-100 (positive control, 100% hemolysis).
 - The plate is incubated at 37°C for 1 hour.
 - The plate is then centrifuged to pellet intact erythrocytes.
- Measurement of Hemolysis:
 - The supernatant from each well is transferred to a new plate.
 - The absorbance of the supernatant is measured at 413 nm, which corresponds to the release of hemoglobin.
 - The percentage of hemolysis is calculated using the formula: % Hemolysis =
$$[(\text{Abs_sample} - \text{Abs_negative_control}) / (\text{Abs_positive_control} - \text{Abs_negative_control})] * 100$$
- Data Analysis:
 - The ED₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Mast Cell Degranulation Assay

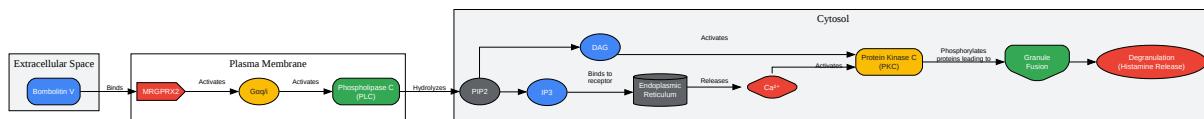
This assay quantifies the ability of **Bombolitin V** to induce the release of granular contents from mast cells.

- Isolation of Rat Peritoneal Mast Cells:

- Mast cells are obtained from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer).
- The cell suspension is enriched for mast cells using a density gradient centrifugation method.
- Histamine Release Assay:
 - The purified mast cells are resuspended in buffer.
 - Aliquots of the mast cell suspension are incubated with various concentrations of **Bombolitin V** at 37°C for 15-30 minutes.
 - The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
- Quantification of Histamine:
 - The histamine content in the supernatant is measured using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
 - Total histamine release is determined by lysing an aliquot of mast cells with a detergent or by boiling.
- Data Analysis:
 - The percentage of histamine release is calculated as: % Histamine Release =
$$\frac{[(\text{Histamine_sample} - \text{Histamine_spontaneous}) / (\text{Histamine_total} - \text{Histamine_spontaneous})] * 100}$$
 - The ED₅₀ value is determined by plotting the percentage of histamine release against the peptide concentration.

Signaling Pathway

Bombolitin V-induced mast cell degranulation is thought to be mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), specifically the Mas-related G-protein-coupled receptor X2 (MRGPRX2).^{[3][4][5]} The binding of **Bombolitin V** to MRGPRX2 initiates a signaling cascade leading to the release of inflammatory mediators.

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- To cite this document: BenchChem. [Bombolitin V: A Technical Guide to its Structure, Function, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12386244#what-is-the-amino-acid-sequence-of-bombolitin-v\]](https://www.benchchem.com/product/b12386244#what-is-the-amino-acid-sequence-of-bombolitin-v)

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